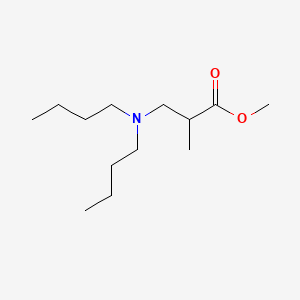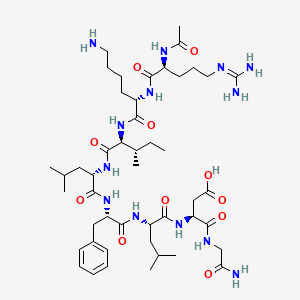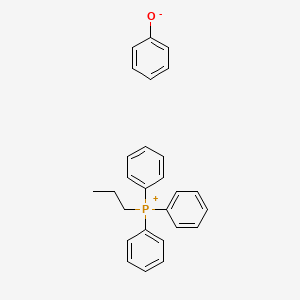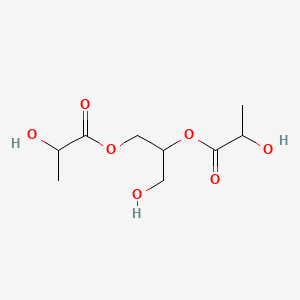
Glycerol dilactate
Descripción general
Descripción
Glycerol dilactate is an ester compound formed from glycerol and lactic acid. It is a versatile molecule with applications in various fields, including chemistry, biology, medicine, and industry. The compound is known for its biocompatibility and biodegradability, making it an attractive option for sustainable and eco-friendly applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycerol dilactate can be synthesized through the esterification of glycerol with lactic acid. The reaction typically involves heating glycerol and lactic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to promote ester bond formation. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. These processes often employ heterogeneous catalysts, such as ion-exchange resins, to enhance reaction efficiency and selectivity. The reaction is conducted at elevated temperatures and pressures to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Glycerol dilactate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycerol and lactic acid.
Transesterification: this compound can participate in transesterification reactions with other alcohols, producing new ester compounds.
Oxidation: The hydroxyl groups in this compound can be oxidized to form carbonyl compounds, such as aldehydes and ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst, such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Glycerol and lactic acid.
Transesterification: New ester compounds.
Oxidation: Aldehydes and ketones.
Aplicaciones Científicas De Investigación
Glycerol dilactate has a wide range of applications in scientific research:
Chemistry: Used as a green solvent and reagent in organic synthesis due to its low toxicity and biodegradability.
Biology: Employed in the formulation of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Utilized in the development of biodegradable polymers for medical implants and controlled-release drug formulations.
Industry: Applied in the production of biodegradable plastics, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of glycerol dilactate involves its interaction with biological molecules and pathways. Upon hydrolysis, this compound releases glycerol and lactic acid, which can participate in various metabolic pathways. Glycerol is a key intermediate in glycolysis and gluconeogenesis, while lactic acid is involved in the Cori cycle and serves as an energy source for cells.
Comparación Con Compuestos Similares
Glycerol: A simple polyol compound with three hydroxyl groups.
Lactic Acid: An alpha-hydroxy acid involved in various metabolic processes.
Glycerol Monolactate: An ester formed from glycerol and one molecule of lactic acid.
Comparison:
Glycerol: Unlike glycerol dilactate, glycerol is not an ester and has different chemical reactivity and applications.
Lactic Acid: Lactic acid is a monomer, whereas this compound is an ester, leading to differences in their physical and chemical properties.
Glycerol Monolactate: Glycerol monolactate has only one ester bond, making it less complex and potentially less versatile than this compound.
This compound stands out due to its dual ester bonds, which confer unique properties and applications compared to its simpler counterparts.
Propiedades
IUPAC Name |
[3-hydroxy-2-(2-hydroxypropanoyloxy)propyl] 2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O7/c1-5(11)8(13)15-4-7(3-10)16-9(14)6(2)12/h5-7,10-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSDCKDNZFNSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(CO)OC(=O)C(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268895 | |
| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21067-20-9, 37449-92-6 | |
| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21067-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol dilactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037449926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glyceryl 1,2-dilactate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6Z74D2N9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


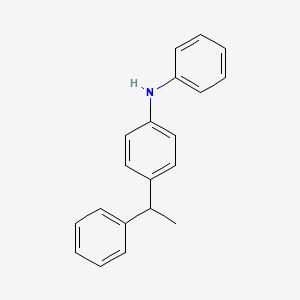
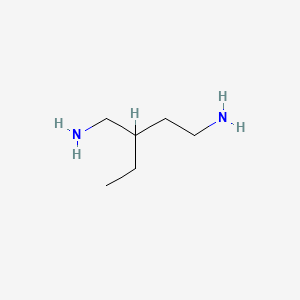


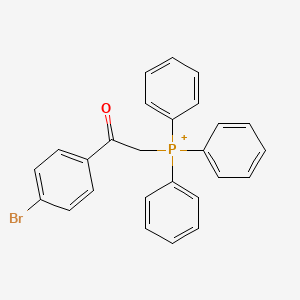
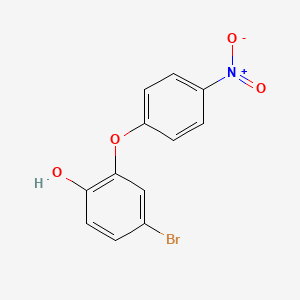
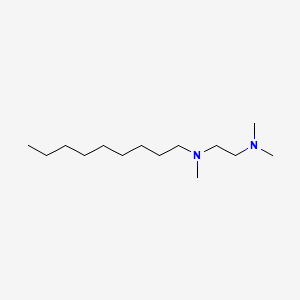


![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
